4,4'-(2-Phenylethene-1,1-Diyl)diphenol

説明

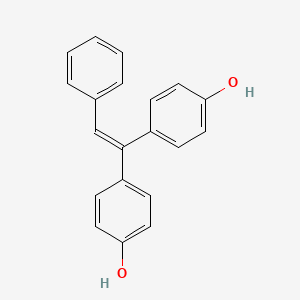

4-[1-(4-ヒドロキシフェニル)-2-フェニルビニル]フェノールは、フェノール系化合物に属する有機化合物です。フェニル環にヒドロキシ基が結合し、さらに別のフェニル環で置換されたビニル基に結合しているのが特徴です。

2. 製法

合成経路と反応条件

4-[1-(4-ヒドロキシフェニル)-2-フェニルビニル]フェノールの合成は、いくつかの方法で実現できます。一般的な方法の1つは、鈴木・宮浦カップリング反応です。これは、炭素-炭素結合を形成するために広く使用されている方法です。 この反応は、通常、穏和な条件下で官能基に許容的な条件下で、パラジウム触媒とホウ素試薬を使用します 。別の方法には、フェノール誘導体と適切なアルデヒドまたはケトンを縮合させて、さらにビニル基を導入するために官能基化するものが含まれます。

工業的生産方法

4-[1-(4-ヒドロキシフェニル)-2-フェニルビニル]フェノールの工業的生産は、その効率性とスケーラビリティのため、鈴木・宮浦カップリング反応の広範な適用を含む可能性があります。反応条件を最適化して、高い収率と純度を実現することができ、工業的用途に適しています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation of phenol derivatives with appropriate aldehydes or ketones, followed by further functionalization to introduce the vinyl group.

Industrial Production Methods

Industrial production of 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications.

化学反応の分析

反応の種類

4-[1-(4-ヒドロキシフェニル)-2-フェニルビニル]フェノールは、次のものを含むさまざまな種類の化学反応を起こします。

酸化: ヒドロキシ基は酸化されて、キノンまたは他の酸化された誘導体になる可能性があります。

還元: この化合物は、ヒドロキノンまたは他の還元された誘導体に還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。

置換: 求電子置換反応は、通常、臭素 (Br2) や硫酸 (H2SO4) などの試薬を使用します。

形成される主な生成物

これらの反応から形成される主な生成物には、4-[1-(4-ヒドロキシフェニル)-2-フェニルビニル]フェノールのさまざまな酸化、還元、および置換された誘導体が含まれ、これらは異なる特性と用途を持つ可能性があります。

4. 科学研究への応用

4-[1-(4-ヒドロキシフェニル)-2-フェニルビニル]フェノールは、幅広い科学研究への応用があります。

化学: これは、より複雑な有機分子やポリマーの合成のためのビルディングブロックとして使用されます。

生物学: この化合物のフェノール構造は、抗酸化特性と生体分子との相互作用を研究するための潜在的な候補です。

医学: 抗酸化剤としての役割や細胞経路との相互作用など、潜在的な治療効果について研究が行われています。

科学的研究の応用

4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.

Medicine: Research is being conducted on its potential therapeutic effects, including its role as an antioxidant and its interactions with cellular pathways.

Industry: It is used in the production of high-performance materials, such as polyesters and other polymers, due to its thermal stability and mechanical properties

作用機序

4-[1-(4-ヒドロキシフェニル)-2-フェニルビニル]フェノールの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。ヒドロキシ基は、水素結合や酸化還元反応に関与し、細胞プロセスに影響を与えます。 この化合物は、フリーラジカルを捕捉して細胞を酸化損傷から保護することで、抗酸化剤として作用する可能性があります 。 さらに、そのフェノール構造により、酵素や受容体と相互作用し、それらの活性を調節して、細胞シグナル伝達経路に影響を与えます .

類似化合物との比較

類似化合物

ビスフェノールA (BPA): 4-[2-(4-ヒドロキシフェニル)プロパン-2-イル]フェノールは、プラスチックや樹脂の製造に広く使用されています。

ビスフェノールS (BPS): 4,4’-スルホニルジフェノールは、さまざまな用途でBPAの代替品として使用されます.

独自性

4-[1-(4-ヒドロキシフェニル)-2-フェニルビニル]フェノールは、その特定の構造的特徴により、独特の化学的および物理的特性を備えています。そのビニル基とフェノール性ヒドロキシ基は、化学反応や潜在的な用途の汎用性を提供します。類似の化合物と比較して、安定性、反応性、潜在的な生物活性において利点を提供する可能性があります。

生物活性

4,4'-(2-Phenylethene-1,1-diyl)diphenol, also known as trans-stilbene-4,4'-diol , is an organic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenolic structure with two hydroxyl groups attached to a stilbene backbone. Its molecular formula is , and it exhibits properties characteristic of phenolic compounds, including antioxidant activity and the ability to interact with various biological targets.

The biological activity of this compound primarily stems from its ability to act as an antioxidant . The hydroxyl groups in its structure enable it to scavenge free radicals, thereby protecting cells from oxidative stress. This mechanism is crucial in various cellular processes and has implications for cancer prevention and treatment.

Key Mechanisms:

- Antioxidant Activity : The compound can neutralize reactive oxygen species (ROS), reducing oxidative damage to cells.

- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression, particularly by inducing G2/M phase arrest in cancer cells .

- Enzyme Modulation : It can bind to specific enzymes or receptors, potentially inhibiting or activating their functions.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 10 | Significant growth inhibition |

| HT-29 | 15 | Moderate growth inhibition |

| M21 | 12 | Moderate growth inhibition |

These findings suggest that the compound may be effective against breast and colon cancers .

Antioxidant Activity

The antioxidant properties have been extensively studied. The compound's ability to scavenge free radicals was quantified using DPPH radical scavenging assays:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

This data indicates a dose-dependent increase in antioxidant activity.

Case Studies

- Study on Cell Cycle Arrest : A study demonstrated that treatment with this compound led to significant G2/M phase arrest in MCF7 breast cancer cells. This was associated with increased expression of cyclin-dependent kinase inhibitors (CDKIs), suggesting a mechanism for its antiproliferative effects .

- In Vivo Tumor Growth Inhibition : In chick chorioallantoic membrane (CAM) assays, the compound exhibited significant antiangiogenic effects, inhibiting tumor growth comparable to known agents like combretastatin A-4. This highlights its potential as a therapeutic agent in cancer treatment .

- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound significantly reduced cell death and ROS levels, underscoring its protective effects against oxidative damage.

特性

IUPAC Name |

4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-14,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNFKDYCAQZYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985089 | |

| Record name | 4,4'-(2-Phenylethene-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66422-18-2 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(2-Phenylethene-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(2-PHENYLETHENE-1,1-DIYL)DIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4MMB2J798 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。